6-Benzylthioinosine
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Overview
Description
6-Benzylthioinosine is a nucleoside analogue known for its potential in inducing differentiation in myeloid leukemia cells. It has shown promise in both in vitro and in vivo studies, making it a significant compound in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylthioinosine typically involves the reaction of inosine with benzylthiol under specific conditions. The process includes:
Step 1: Protection of the hydroxyl groups of inosine.
Step 2: Reaction with benzylthiol in the presence of a base.
Step 3: Deprotection of the hydroxyl groups to yield this compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Benzylthioinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Benzylthioinosine has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nucleoside analogues and their interactions.
Biology: Investigated for its role in cellular differentiation and apoptosis.
Medicine: Explored as a potential therapeutic agent for myeloid leukemia due to its ability to induce differentiation in leukemic cells
Industry: Potential applications in the development of new chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 6-Benzylthioinosine involves:
Inhibition of nucleoside transporters: Prevents the uptake of nucleosides in certain cells.
ATP depletion: Leads to growth inhibition and subsequent differentiation of leukemic cells.
Wnt signaling pathways: Both canonical and non-canonical Wnt signaling pathways are involved in the differentiation process induced by this compound .
Comparison with Similar Compounds
6-Nitrobenzylthioinosine: Another nucleoside analogue with similar properties but different substituents.
6-Methylbenzylthioinosine: Exhibits potent binding affinity and anti-toxoplasma activity
Uniqueness: 6-Benzylthioinosine stands out due to its specific ability to induce differentiation in myeloid leukemia cells with low toxicity to nonmalignant cells. Its unique mechanism involving ATP depletion and Wnt signaling pathways further distinguishes it from other nucleoside analogues .
Properties
CAS No. |
6165-03-3 |
---|---|
Molecular Formula |
C17H18N4O4S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N4O4S/c22-6-11-13(23)14(24)17(25-11)21-9-20-12-15(21)18-8-19-16(12)26-7-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,22-24H,6-7H2 |
InChI Key |
OMJRXFOHHLLDFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
6165-03-3 | |
Synonyms |
6-benzylthioinosine |
Origin of Product |
United States |
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